(2-Chloro-4-methanesulfonylphenyl)boronicacid
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Overview
Description
(2-Chloro-4-methanesulfonylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chlorine atom and a methanesulfonyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-methanesulfonylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is generally carried out under mild conditions, making it suitable for a wide range of functional groups.
Industrial Production Methods: Industrial production of (2-Chloro-4-methanesulfonylphenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-4-methanesulfonylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, used to facilitate the transmetalation step in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(2-Chloro-4-methanesulfonylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloro-4-methanesulfonylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Comparison with Similar Compounds
- 4-(Methanesulfonyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 4-Methoxyphenylboronic acid
Comparison: (2-Chloro-4-methanesulfonylphenyl)boronic acid is unique due to the presence of both a chlorine atom and a methanesulfonyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C7H8BClO4S |
---|---|
Molecular Weight |
234.47 g/mol |
IUPAC Name |
(2-chloro-4-methylsulfonylphenyl)boronic acid |
InChI |
InChI=1S/C7H8BClO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 |
InChI Key |
IDMDXGFABYBAMW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)C)Cl)(O)O |
Origin of Product |
United States |
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